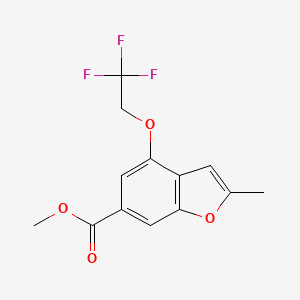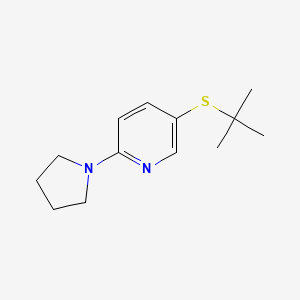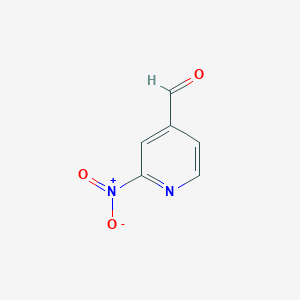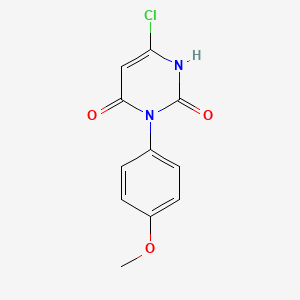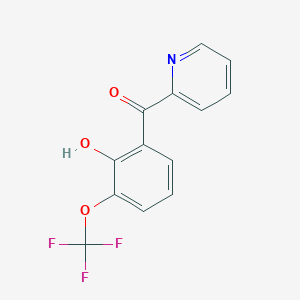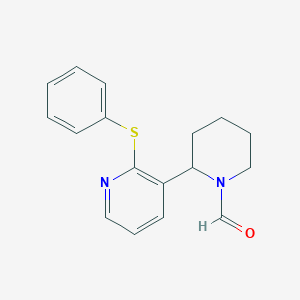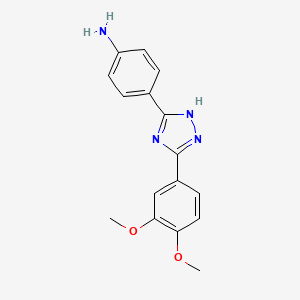
2-Methyl-6-morpholinonicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Metil-6-morfolinonicotinonitrilo es un compuesto orgánico con la fórmula molecular C₁₀H₁₁N₃O. Es un derivado del nicotinonitrilo, que presenta un anillo de morfolina unido a la posición 6 del anillo de piridina y un grupo metilo en la posición 2.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Metil-6-morfolinonicotinonitrilo generalmente implica la reacción de 2-fluoronicotinonitrilo con morfolina en presencia de un disolvente como diclorometano. La reacción se lleva a cabo a temperatura ambiente durante aproximadamente 18 horas. La mezcla bruta se filtra luego a través de gel de sílice, y el filtrado se concentra para producir el producto deseado como un sólido cristalino incoloro .
Métodos de producción industrial
Los métodos de producción industrial para 2-Metil-6-morfolinonicotinonitrilo no están bien documentados en la literatura. El enfoque general implicaría escalar el proceso de síntesis de laboratorio, optimizar las condiciones de reacción y garantizar la pureza y el rendimiento del producto final mediante diversas técnicas de purificación.
Análisis De Reacciones Químicas
Tipos de reacciones
2-Metil-6-morfolinonicotinonitrilo puede experimentar diversas reacciones químicas, incluidas:
Oxidación: El compuesto puede oxidarse para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo nitrilo en una amina.
Sustitución: El anillo de morfolina puede sustituirse con otros nucleófilos en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: El peróxido de hidrógeno puede utilizarse como agente oxidante.
Reducción: El hidruro de litio y aluminio o el gas hidrógeno en presencia de un catalizador pueden utilizarse para la reducción.
Sustitución: Los nucleófilos como las aminas o los tioles pueden utilizarse para reacciones de sustitución.
Principales productos formados
Oxidación: Derivados oxidados del compuesto.
Reducción: Derivados amino del compuesto.
Sustitución: Diversos derivados sustituidos de morfolinonicotinonitrilo.
Aplicaciones Científicas De Investigación
2-Metil-6-morfolinonicotinonitrilo tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como intermedio en la síntesis de moléculas orgánicas más complejas.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-Metil-6-morfolinonicotinonitrilo involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar como un inhibidor o activador de ciertas enzimas, afectando varios procesos bioquímicos. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto en el que se utiliza el compuesto .
Comparación Con Compuestos Similares
Compuestos similares
Nicotinonitrilo: Un precursor de 2-Metil-6-morfolinonicotinonitrilo, que presenta un grupo nitrilo unido a la posición 3 del anillo de piridina.
2-Morfolinonicotinonitrilo: Estructura similar pero carece del grupo metilo en la posición 2.
Singularidad
2-Metil-6-morfolinonicotinonitrilo es único debido a la presencia tanto del anillo de morfolina como del grupo metilo, que pueden influir en su reactividad química y actividad biológica. Esta combinación de grupos funcionales lo convierte en un compuesto versátil para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C11H13N3O |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
2-methyl-6-morpholin-4-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C11H13N3O/c1-9-10(8-12)2-3-11(13-9)14-4-6-15-7-5-14/h2-3H,4-7H2,1H3 |
Clave InChI |
MFFJPOKXPCPGPU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)N2CCOCC2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


